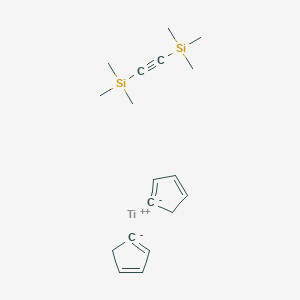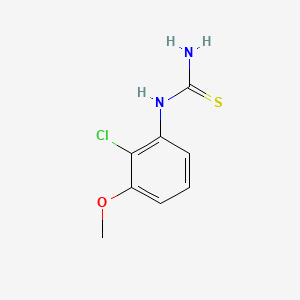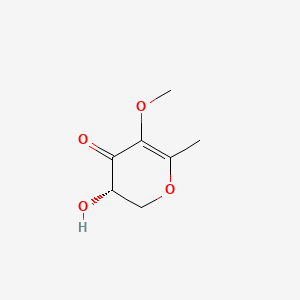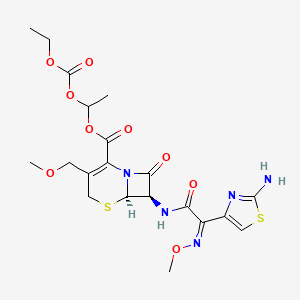
O-Desisopropyl-O-ethyl Cefpodoxime Proxetil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is a chemical compound with the molecular formula C20H25N5O9S2 and a molecular weight of 543.57 g/mol . It is an impurity of Cefpodoxime Proxetil, which is a third-generation cephalosporin antibiotic. This compound is known for its antibacterial properties and is used in various scientific research applications .
Mechanism of Action
Target of Action
O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is a prodrug of Cefpodoxime . Cefpodoxime is an oral third-generation cephalosporin antibiotic . It is active against most Gram-positive and Gram-negative bacteria . The primary targets of Cefpodoxime are the penicillin-binding proteins (PBPs) located in the bacterial cell wall .
Mode of Action
The bactericidal activity of Cefpodoxime results from its inhibition of cell wall synthesis . The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls .
Biochemical Pathways
Cefpodoxime acts by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. The peptidoglycan layer is important for cell wall structural integrity. The inhibition of peptidoglycan synthesis leads to weakening of the cell wall, which is usually followed by cell lysis and death .
Pharmacokinetics
Cefpodoxime Proxetil is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . Following oral administration, approximately 50% of the administered Cefpodoxime dose was absorbed systemically . Over the recommended dosing range, approximately 29 to 33% of the administered Cefpodoxime dose was excreted unchanged in the urine in 12 hours .
Result of Action
The result of Cefpodoxime’s action is the death of the bacterial cells. By inhibiting the synthesis of peptidoglycan, Cefpodoxime causes damage to the bacterial cell wall, leading to cell lysis and death .
Action Environment
The action of Cefpodoxime can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the gastrointestinal tract . Furthermore, the effectiveness of Cefpodoxime can be reduced in bacterial strains that produce beta-lactamase enzymes .
Chemical Reactions Analysis
O-Desisopropyl-O-ethyl Cefpodoxime Proxetil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is widely used in scientific research due to its antibacterial properties. It is valuable for studying microbial resistance and developing new antimicrobial drugs. Additionally, it is used in chemistry for various synthetic applications and in biology for studying the effects of antibiotics on different bacterial strains.
Comparison with Similar Compounds
O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is similar to other cephalosporin antibiotics, such as:
Cefpodoxime Proxetil: The parent compound, which is also a third-generation cephalosporin antibiotic.
Cefpodoxime Proxetil Sulfoxide: An impurity of Cefpodoxime Proxetil.
Cefpodoxime Proxetil EP Impurity C: Another impurity of Cefpodoxime Proxetil.
The uniqueness of this compound lies in its specific structural modifications, which may result in different biological activities and applications compared to its parent compound and other impurities.
Properties
IUPAC Name |
1-ethoxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O9S2/c1-5-32-20(29)34-9(2)33-18(28)14-10(6-30-3)7-35-17-13(16(27)25(14)17)23-15(26)12(24-31-4)11-8-36-19(21)22-11/h8-9,13,17H,5-7H2,1-4H3,(H2,21,22)(H,23,26)/b24-12-/t9?,13-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDWRZAFIUUKKP-YHISKXLQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
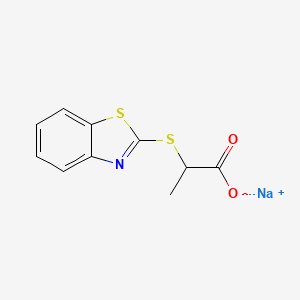
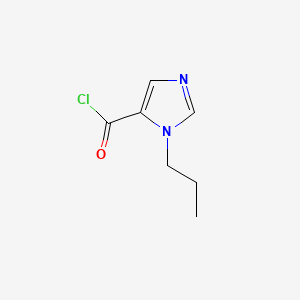
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-2-[(2E,6E,10E)-12-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,7,11-trimethyldodeca-2,6,10-trienoxy]-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B570116.png)
![Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate](/img/new.no-structure.jpg)
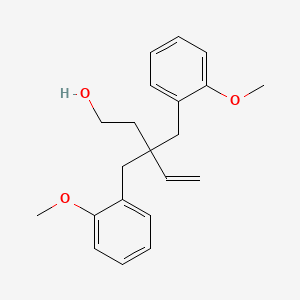
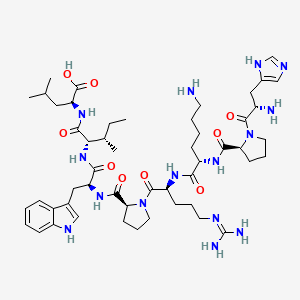

![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)
